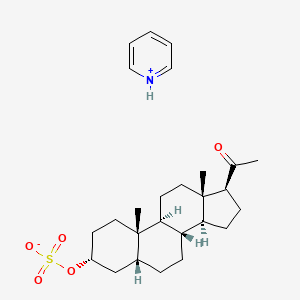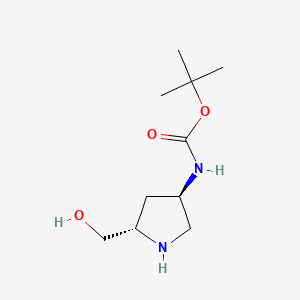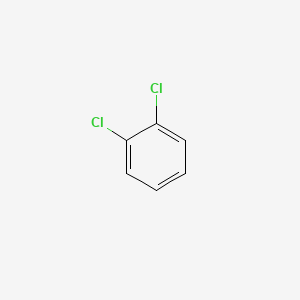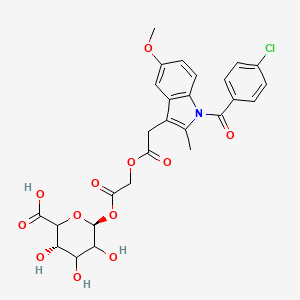
Acemetacin-acyl-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acemetacin-acyl-beta-D-glucuronide is a significant metabolite formed from drugs containing a carboxylic acid group, including Acemetacin. The formation of acyl glucuronides like Acemetacin-acyl-beta-D-glucuronide increases the aqueous solubility and molecular mass of the conjugate compared to the parent drug, facilitating excretion through urine and bile. These metabolites are esters that undergo hydrolysis and intramolecular acyl migration, leading to potential toxicological implications due to their ability to covalently bind to proteins (Camilleri et al., 2018).
Synthesis Analysis
Acemetacin-acyl-beta-D-glucuronide and related compounds can be synthesized through selective acylation processes. Perrie et al. (2005) developed an efficient method for the chemical synthesis of acyl glucuronides by selective 1beta-acylation of allyl glucuronate with carboxylic acids, followed by mild deprotection. This method is effective for a range of carboxylic acids, including important drugs (Perrie et al., 2005).
Molecular Structure Analysis
The molecular structure of Acemetacin-acyl-beta-D-glucuronide can be characterized using high-field NMR spectroscopy. Sidelmann et al. (1996) utilized 750 MHz HPLC-NMR spectroscopy to study the acyl migration and identify individual positional isomers of a model drug glucuronide, demonstrating the analytical advantage of this method for obtaining structural information of interconverting compounds in equilibrium mixtures (Sidelmann et al., 1996).
Chemical Reactions and Properties
Acyl glucuronides undergo a series of chemical reactions, including acyl migration, hydrolysis, and covalent binding to proteins. Studies by Yoshioka and Baba (2009) on the structure-activity relationships for the degradation of 1-beta-O-acyl glucuronides provided insights into their electrophilic reactivity under physiological conditions, highlighting the factors affecting their degradation rate constants and the implications for potential toxicity (Yoshioka & Baba, 2009).
Physical Properties Analysis
The physical properties of Acemetacin-acyl-beta-D-glucuronide, such as solubility and stability, are crucial for its biological fate. The investigations by Camilleri et al. (2018) on the stability of 1-O-acyl-β-d-glucuronides of various acids as determined by their first order degradation half-lives indicate the importance of electronic and steric features contributing to conjugate stability under physiological conditions, which is essential for designing drugs with reduced toxicity (Camilleri et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and the potential for forming covalent protein adducts, are significant for understanding the toxicological profile of Acemetacin-acyl-beta-D-glucuronide. Ding et al. (1993) explored the covalent binding mechanism of acyl glucuronides to serum albumin, revealing that glucuronic acid moiety retention within covalent adducts suggests an imine formation mechanism for adduct generation in vivo, emphasizing the toxicological importance of these reactions (Ding et al., 1993).
Applications De Recherche Scientifique
Metabolism and Prediction Models
Acemetacin-acyl-beta-D-glucuronide, as a metabolite, is involved in the processes related to drug metabolism and detoxification. UDP glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the conjugation of xenobiotics, including drugs, with glucuronic acid. Acemetacin-acyl-beta-D-glucuronide is a product of such conjugation. The formation of acyl-glucuronides, like acemetacin-acyl-beta-D-glucuronide, is often a detoxification step, making substances more water-soluble and easier to excrete. However, in some cases, this conjugation can lead to the formation of toxic metabolites. Mathematical models that predict the metabolism of drugs by UGTs are crucial in drug discovery to avoid the formation of toxic metabolites and to ensure drug safety. A study by Swamidass and Dang (2015) demonstrates the feasibility of modeling UGT metabolism, including the formation of acyl-glucuronides, to predict which parts of a molecule are conjugated by UGTs. This model showed very high accuracy (greater than 99% AUC) and could distinguish between atoms that are conjugated and those that are not, even within the same functional group. However, it was noted that the model could not accurately predict conjugation involving sulfur atoms (Swamidass & Dang, 2015).
Role in Pharmacogenetics
Pharmacogenetics studies how genetic variations affect an individual's response to drugs. The formation of metabolites like acemetacin-acyl-beta-D-glucuronide and their interactions can vary based on genetic factors. A study by Talameh et al. (2012) discusses the variability in patient responses to heart failure pharmacotherapy, which may not be fully explained by clinical characteristics but could be influenced by genetic variations affecting drug metabolism pathways, including pathways involving metabolites like acemetacin-acyl-beta-D-glucuronide. The study indicates that genetic variants might identify which heart failure patients are most likely to benefit from certain pharmacotherapies, highlighting the importance of understanding drug metabolism and the formation of metabolites in personalized medicine (Talameh et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(3S,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21?,22-,23?,24?,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGATKMJUPIELX-KAACLVPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acemetacin-acyl-beta-D-glucuronide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

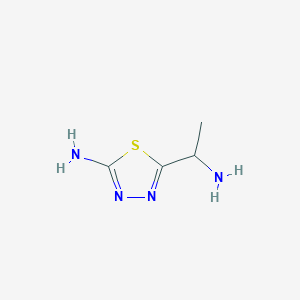
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)

